molecular formula C14H7F2NO3 B1471155 2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 1797691-14-5

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No. B1471155
CAS RN: 1797691-14-5
M. Wt: 275.21 g/mol
InChI Key: PFGSSPQTPYSFDP-UHFFFAOYSA-N
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Description

“2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1797691-14-5 . It has a molecular weight of 275.21 . The IUPAC name for this compound is 2,5-difluoro-9-hydroxyacridine-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid” is 1S/C14H7F2NO3/c15-6-4-8-11 (9 (5-6)14 (19)20)17-12-7 (13 (8)18)2-1-3-10 (12)16/h1-5H, (H,17,18) (H,19,20) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Fluorescent Probe Development

Li et al. (2017) explored the use of 9,10-dihydroacridine derivatives, closely related to 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, in developing fluorescent probes. They focused on detecting peroxynitrite (ONOO-) and found that 9-phenyl-9,10-dihydroacridine-4-carboxylic acid, a similar compound, showed over 100-fold fluorescence enhancement when reacting with ONOO-, making it a potential tool for selective detection of intracellular ONOO- (Li et al., 2017).

Cyclodehydration Studies

Stewart, Rewcastle, and Denny (1984) studied the cyclodehydration of N-(2-carboxyphenylamino)benzoic acids to synthesize compounds including 9-oxo-9,10-dihydroacridine-4-carboxylic acids. This research sheds light on the synthetic routes and chemical behaviors pertinent to similar compounds like 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid (Stewart et al., 1984).

Photomechanical Material Enhancement

Zhu et al. (2014) worked on enhancing the photomechanical properties of materials using fluorinated derivatives of 9-anthracene carboxylic acid. While not directly studying 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, this research is relevant as it demonstrates the potential impact of fluorine substitution on the photomechanical behaviors of similar compounds (Zhu et al., 2014).

Structure-Activity Relationships

Gamage et al. (1992) explored the structure-activity relationships of 9-oxo-9,10-dihydroacridine-4-acetic acids, which are structurally related to the compound . Their research provides insights into the chemical behavior and potential applications of similar compounds (Gamage et al., 1992).

Antibacterial Agent Development

Chu et al. (1986) synthesized arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share some structural similarities with 2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid. Their work focused on evaluating the antibacterial activity of these compounds, providing a precedent for the potential use of similar compounds in antibacterial applications (Chu et al., 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,5-difluoro-9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO3/c15-6-4-8-11(9(5-6)14(19)20)17-12-7(13(8)18)2-1-3-10(12)16/h1-5H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGSSPQTPYSFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC3=C(C2=O)C=C(C=C3C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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